S-(4-Benzoylphenyl) benzenecarbothioate
Description
Structure
3D Structure
Properties
CAS No. |
112013-24-8 |
|---|---|
Molecular Formula |
C20H14O2S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
S-(4-benzoylphenyl) benzenecarbothioate |
InChI |
InChI=1S/C20H14O2S/c21-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)23-20(22)17-9-5-2-6-10-17/h1-14H |
InChI Key |
PFQNGNMFBVIDHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Structural and Chemical Significance of Thioester Compounds in Advanced Synthesis
Thioesters are a class of organosulfur compounds that serve as pivotal intermediates and reagents in a vast array of chemical transformations. nih.gov Structurally analogous to esters, they feature a sulfur atom in place of the ester oxygen, a substitution that profoundly alters their chemical reactivity.
The enhanced reactivity of thioesters compared to their oxygen-containing counterparts is a cornerstone of their utility. The larger atomic radius of sulfur and the poorer overlap between its 3p orbitals and the carbonyl group's π* orbital result in a less stabilized C–S bond. This makes the thioester carbonyl carbon more electrophilic and susceptible to nucleophilic attack. nih.gov Consequently, thioesters are excellent acyl transfer agents, reacting readily with a variety of nucleophiles, including softer nucleophiles like thiolates, under conditions where esters remain stable. nih.govnih.gov This distinct reactivity profile is fundamental to their role in both biological systems, such as in the form of acetyl-CoA, and in synthetic strategies like Native Chemical Ligation for peptide synthesis. nih.gov
Table 1: Comparison of General Reactivity: Esters vs. Thioesters
| Feature | Esters (R-CO-OR') | Thioesters (R-CO-SR') |
|---|---|---|
| Electrophilicity of Carbonyl | Moderate | High |
| Leaving Group Ability | R'O⁻ (alkoxide) - Strong Base | R'S⁻ (thiolate) - Weaker Base |
| Reactivity with Nucleophiles | Requires strong nucleophiles or harsh conditions | Reacts with a wide range of nucleophiles under mild conditions |
| Hydrolytic Stability (pH 7) | Generally high | Relatively stable but more susceptible than esters |
This table provides a generalized comparison; specific reactivity depends on the R and R' substituents.
Relevance of Benzoylphenyl Moieties in Complex Organic Transformations
The benzoylphenyl moiety, essentially a substituted benzophenone (B1666685), is a critical functional group in organic chemistry, primarily recognized for its photochemical properties. massivechem.com Benzophenone and its derivatives are renowned photosensitizers. Upon absorption of UV light (typically around 350 nm), the benzophenone moiety undergoes efficient intersystem crossing from an excited singlet state to a triplet state. medicaljournals.se
This triplet state can act as a potent radical initiator. It can abstract a hydrogen atom from a suitable donor molecule, generating a ketyl radical and a substrate radical, which can then participate in a variety of subsequent reactions. medicaljournals.se This photoreactivity is harnessed in numerous applications, including:
Photoinitiators: In polymer chemistry, benzoylphenyl groups are used to initiate radical polymerization for coatings, inks, and adhesives. massivechem.com
Photochemical Cross-linking: They can create covalent bonds between polymer chains or to surfaces upon UV irradiation.
Organic Synthesis: The ability to generate radicals under mild, light-induced conditions makes them valuable tools for C-H functionalization and other complex transformations.
In the context of S-(4-Benzoylphenyl) benzenecarbothioate, the benzoylphenyl group imparts the potential for dual reactivity. The molecule can engage in reactions typical of thioesters at the sulfur linkage, while the benzophenone core can be selectively activated by light to initiate radical-based transformations, potentially at a different site in a substrate or at a different stage of a synthetic sequence.
Current Research Landscape and Emerging Trends for S Aryl Thioesters
Nucleophilic Acyl Substitution Mechanisms in Thioester Reactions
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including thioesters. masterorganicchemistry.com This class of reaction involves the substitution of the thioalkoxide group (-SR') with a nucleophile. Thioesters, such as this compound, are generally more reactive than their ester and amide counterparts but more stable than acid anhydrides and acid chlorides, making them effective acyl transfer agents in both biological and synthetic contexts. youtube.comlibretexts.org
The hydrolysis of thioesters is a fundamental nucleophilic acyl substitution reaction where water acts as the nucleophile. fiveable.me The reaction proceeds through a tetrahedral intermediate which then collapses to expel the thiol, yielding a carboxylic acid. fiveable.melibretexts.org The thermodynamics of this process are favorable, more so than for the hydrolysis of esters or amides. libretexts.org
The rate of thioester hydrolysis is dependent on pH, with distinct mechanisms for acid-mediated, base-mediated, and pH-independent pathways. harvard.edu
Base-mediated hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon.
Acid-mediated hydrolysis: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by a water molecule.
pH-independent hydrolysis: A neutral water molecule acts as the nucleophile.
Transesterification follows a similar mechanistic pathway, with an alcohol or another thiol acting as the incoming nucleophile to displace the original thioalkoxide group. In enzymatic systems, such as those involving acetylcholinesterase, transesterification can occur where an acyl group is transferred to a serine residue on the enzyme before subsequent hydrolysis by water. libretexts.org
| Reaction Condition | Rate Constant Symbol | Description |
|---|---|---|
| Acid-Mediated | k_a | Predominant at low pH, involves protonation of the carbonyl oxygen. harvard.edu |
| pH-Independent | k_w | Involves direct attack by water; often slow for unactivated thioesters. harvard.edu |
| Base-Mediated | k_b | Predominant at high pH, involves attack by a hydroxide ion. harvard.edu |
The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is significantly influenced by the nature of the leaving group. The principle is that a better leaving group is the conjugate base of a stronger acid. libretexts.org
Thiols are generally more acidic than alcohols. libretexts.org Consequently, a thiolate anion (RS⁻) is a weaker base and a better leaving group than an alkoxide anion (RO⁻). This difference in leaving group ability is a primary reason why thioesters are more reactive acylating agents than esters. libretexts.orggonzaga.edustackexchange.com The weaker C-S bond compared to the C-O bond also contributes to this enhanced reactivity. stackexchange.com The poor orbital overlap between the carbon 2p and sulfur 3p orbitals reduces the resonance stabilization of the thioester group compared to an ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. stackexchange.com
| Compound Type | Example | Approximate pKa | Leaving Group Basicity |
|---|---|---|---|
| Thiol | Methanethiol (MeSH) | ~10.3 rsc.org | Weaker Base |
| Alcohol | Methanol (MeOH) | ~15.2-15.5 libretexts.orgrsc.org | Stronger Base |
Electrophilic and Radical Reactions of the Thioester Moiety
While dominated by nucleophilic acyl substitution, the thioester moiety can also participate in other reaction types, including cleavage reactions and those involving radical intermediates, particularly influenced by the benzoylphenyl portion of the molecule.
Thioester bonds can be cleaved through several mechanistic routes beyond simple hydrolysis.
Aminolysis: Similar to hydrolysis, amines can act as nucleophiles to cleave the thioester, forming an amide. This is a common reaction in biological systems for peptide synthesis.
Reductive Cleavage: The carbon-sulfur bond can be cleaved under reductive conditions. For instance, Mo(CO)₆ can promote the reductive cleavage of this bond. science.gov
Fukuyama Coupling: This palladium-catalyzed reaction couples a thioester with an organozinc halide, leading to the formation of a ketone. wikipedia.org This reaction is unique to thioesters and highlights their utility in C-C bond formation.
Transamidation: In certain peptide contexts, S-acylcysteine residues can undergo spontaneous cleavage via a reversible thioester-to-imide acyl transfer, leading to transamidation and peptide backbone fragmentation. acs.org
TCEP-Accelerated Hydrolysis: Tris(2-carboxyethyl)phosphine (TCEP), a common reducing agent, can act as a nucleophilic catalyst. The phosphorus atom attacks the thioester to form a reactive acyl-phosphonium intermediate, which is then readily hydrolyzed by water. nih.govresearchgate.net
The benzoylphenyl group within this compound can be a precursor to radical intermediates. A radical is a neutral species with an unpaired electron, often formed through homolytic bond cleavage. youtube.comresearchgate.net
The benzoyl radical is a key intermediate that can be generated, for example, through the photoredox-catalyzed decarboxylation of α-ketoacids. researcher.life Once formed, this acyl radical can participate in various reactions, such as addition to olefins or nitrones. researcher.life The stability of radical intermediates like the benzoyl radical can be influenced by resonance. youtube.com Experimental techniques such as radical capture and isotope labeling are used to confirm the involvement of these radical pathways. researcher.life The presence of the benzoyl group suggests that this compound could potentially undergo reactions initiated by radical formation at the benzoyl carbonyl or through photochemically induced processes.
Stereochemical Aspects and Mechanistic Insights in Asymmetric Transformations
Thioesters are valuable substrates in asymmetric synthesis, where the goal is to create chiral molecules with high enantiomeric purity. Stereospecific reactions involving sulfur nucleophiles often proceed with a complete inversion of configuration at the stereocenter, consistent with an Sₙ2-type mechanism. beilstein-journals.orgnih.govresearchgate.net
Several strategies employ thioesters in asymmetric transformations:
Nucleophilic Ring Opening: Chiral cyclic compounds, such as sulfamidates or epoxides, can be opened by sulfur nucleophiles (e.g., a thiol). This reaction typically proceeds with inversion of stereochemistry to create chiral tertiary thiols or thioethers. beilstein-journals.orgresearchgate.net
Conjugate Addition: The asymmetric addition of thiols to α,β-unsaturated ketones, often catalyzed by chiral organocatalysts, can produce chiral thioethers with high enantioselectivity. researchgate.net
Asymmetric Thiocarboxylysis: Chiral catalysts, such as confined phosphoric acids, can facilitate the asymmetric opening of meso-epoxides with thiocarboxylic acids to furnish chiral thioesters. nih.gov
These methods highlight the utility of the thioester functional group in constructing complex chiral molecules, where the stereochemical outcome is dictated by the specific mechanism of nucleophilic attack or the nature of the chiral catalyst employed.
Chemical Reactivity and Derivatization of S 4 Benzoylphenyl Benzenecarbothioate
Reactivity of the Benzoylphenyl Group
The benzoylphenyl moiety of S-(4-Benzoylphenyl) benzenecarbothioate contains two aromatic rings and a ketone carbonyl group, each presenting opportunities for further chemical modification.
The two aromatic rings of the benzoylphenyl group are susceptible to electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The regiochemical outcome of these substitutions is dictated by the directing effects of the existing substituents on each ring.
For the phenyl ring directly attached to the sulfur atom of the thioester, the benzenecarbothioate group is expected to be a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl group. Therefore, electrophilic attack will preferentially occur at the positions meta to the thioester linkage.
On the other hand, the phenyl ring of the benzoyl group is influenced by the carbonyl substituent. The benzoyl group is also a deactivating, meta-directing group. wikipedia.org Consequently, electrophilic substitution on this ring will favor the meta positions relative to the point of attachment to the other phenyl ring. The presence of two distinct aromatic rings with different substitution patterns allows for selective functionalization under carefully controlled reaction conditions.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Aromatic Ring | Substituent | Directing Effect |
|---|---|---|
| Phenyl ring of the thioester | Benzenecarbothioate | meta-directing |
The ketone carbonyl group of the benzoyl moiety is a site for a variety of chemical transformations, most notably reduction reactions. The reduction of the benzophenone (B1666685) core to a secondary alcohol (benzhydrol) is a common and well-established reaction. chemspider.comrsc.org This can be achieved using a range of reducing agents.
Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for the selective reduction of the ketone to an alcohol without affecting the thioester functionality. zenodo.orgchegg.com For a more exhaustive reduction of the carbonyl group to a methylene (B1212753) group (CH₂), harsher conditions such as the Clemmensen (amalgamated zinc and hydrochloric acid) or Wolff-Kishner (hydrazine and a strong base) reductions would be necessary, though these conditions might also lead to the cleavage of the thioester linkage.
Table 4: Reduction Products of the Benzoyl Carbonyl Group
| Reducing Agent | Product |
|---|---|
| Sodium Borohydride (NaBH₄) | Secondary Alcohol (Benzhydrol) |
| Clemmensen Reduction (Zn(Hg), HCl) | Methylene (Diphenylmethane) |
Synthesis and Reactivity of Advanced Derivatives of this compound
Building upon the reactivity patterns discussed, a variety of advanced derivatives of this compound can be synthesized. For instance, selective reduction of the benzoyl carbonyl group followed by esterification or etherification of the resulting secondary alcohol would yield a new class of derivatives.
Furthermore, electrophilic aromatic substitution reactions on either of the phenyl rings can introduce additional functional groups. For example, nitration followed by reduction of the nitro group to an amine would provide a handle for further derivatization, such as amide formation or diazotization reactions.
The reactivity of these advanced derivatives would be a composite of the reactivities of the newly introduced functional groups and the remaining core structure of this compound. The interplay of these functionalities allows for the creation of complex molecules with tailored properties for various applications in medicinal chemistry and materials science.
Strategic Modification of Aromatic Rings for Enhanced Reactivity
The two phenyl rings of the benzophenone scaffold in this compound present distinct electronic environments, which can be exploited for selective chemical modifications. The phenyl ring of the benzenecarbothioate group is influenced by the electron-withdrawing nature of the thioester, while the second phenyl ring is part of the benzoyl group. These electronic differences can be harnessed to direct the introduction of various functional groups to specific positions on the aromatic rings, thereby enhancing the molecule's reactivity and potential for further derivatization.
One common strategy to enhance the reactivity of the aromatic rings is through electrophilic aromatic substitution reactions. For instance, nitration of the benzophenone core can introduce nitro groups, which are strongly electron-withdrawing. These nitro groups can then serve as handles for further chemical transformations, such as reduction to amino groups, which can be subsequently acylated or alkylated to introduce a wide array of substituents.
Another approach involves the introduction of halogen atoms, such as bromine or chlorine, onto the aromatic rings via electrophilic halogenation. The resulting halo-substituted derivatives can then participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of diverse molecular fragments, including other aromatic rings, alkyl chains, or alkynes, significantly expanding the chemical space of this compound derivatives.
The reactivity of the thioester group also plays a crucial role in the derivatization of the aromatic rings. The thioester can be hydrolyzed to the corresponding thiol and carboxylic acid. The resulting thiol can then be re-alkylated or re-acylated with different moieties, while the carboxylic acid can be converted to a variety of other functional groups, such as amides or esters, through standard coupling reactions. This provides a versatile handle for modifying the benzenecarbothioate portion of the molecule.
| Modification Strategy | Reagents and Conditions | Resulting Functional Group | Potential for Further Derivatization |
| Nitration | HNO₃/H₂SO₄ | Nitro (-NO₂) | Reduction to amino group, further functionalization |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Halogen (-Br, -Cl) | Cross-coupling reactions (e.g., Suzuki, Sonogashira) |
| Thioester Hydrolysis | Aqueous base or acid | Thiol (-SH) and Carboxylic Acid (-COOH) | Re-alkylation/acylation of thiol, amide/ester formation from carboxylic acid |
Introduction of Chiral Centers and Diverse Functional Groups
The introduction of chirality and diverse functional groups into the this compound scaffold is a key strategy for exploring its potential in various applications, including asymmetric catalysis and medicinal chemistry. The prochiral benzophenone carbonyl group serves as an excellent starting point for the introduction of a chiral center.
Asymmetric reduction of the carbonyl group can lead to the formation of chiral diarylmethanols with high enantioselectivity. This can be achieved using various chiral catalysts, such as those based on transition metals like ruthenium or rhodium complexed with chiral ligands. The resulting chiral hydroxyl group can then be further functionalized, for example, by etherification or esterification, to introduce additional diversity.
Another approach to introduce chirality is through the asymmetric addition of nucleophiles to the carbonyl group. For instance, the use of chiral organometallic reagents or the application of chiral catalysts in reactions such as the aldol (B89426) or Mannich reaction can lead to the formation of new stereocenters adjacent to the benzophenone core.
The introduction of diverse functional groups can be accomplished through the modification of the aromatic rings as previously discussed, or by leveraging the reactivity of the thioester linkage. The thioester can be converted into an amide by reaction with a primary or secondary amine, a process known as aminolysis. This opens up a vast array of possibilities for introducing nitrogen-containing functional groups with varying steric and electronic properties.
Furthermore, the thioester can be reduced to the corresponding alcohol, providing another site for functionalization. Alternatively, the thioester can participate in palladium-catalyzed decarbonylative cross-coupling reactions to form new carbon-sulfur bonds, allowing for the introduction of a wide range of aryl or alkylthio substituents.
| Derivatization Approach | Key Transformation | Introduced Functionality/Property | Example Reagents/Catalysts |
| Asymmetric Carbonyl Reduction | Ketone to secondary alcohol | Chiral center | Chiral Ru or Rh complexes |
| Nucleophilic Addition to Carbonyl | Formation of new C-C or C-N bonds | Chiral center and new functional groups | Chiral organometallic reagents, chiral catalysts for aldol/Mannich reactions |
| Aminolysis of Thioester | Thioester to amide | Amide functionality | Primary or secondary amines |
| Reduction of Thioester | Thioester to alcohol | Hydroxyl group | Reducing agents (e.g., LiAlH₄) |
| Decarbonylative Cross-Coupling | Thioester to thioether | Aryl or alkylthio group | Palladium catalysts |
Theoretical and Computational Investigations of S 4 Benzoylphenyl Benzenecarbothioate
Quantum Chemical Studies on Molecular Structure and Electronic Properties
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods provide insights into molecular geometry, stability, and electronic characteristics, which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For S-(4-Benzoylphenyl) benzenecarbothioate, a DFT calculation would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state of the molecule. Key outputs of this optimization would include bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, DFT is used to calculate various electronic properties. These properties include the total energy, dipole moment, and the distribution of electron density. The molecular electrostatic potential (MEP) surface could also be mapped, which helps in identifying the electron-rich and electron-deficient regions of the molecule, crucial for predicting sites of electrophilic and nucleophilic attack.
Table 1: Illustrative Optimized Geometric Parameters for a Thiobenzoate Derivative (Representative Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.21 | - | - |
| C-S | 1.78 | - | - |
| S-C (Aryl) | 1.79 | - | - |
| C-C-O | - | 125.5 | - |
| C-S-C | - | 101.2 | - |
| O=C-S-C | - | - | 175.0 |
Note: This table presents representative data for a generic thiobenzoate structure to illustrate the output of a DFT geometry optimization. It does not represent actual calculated values for this compound.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Site Selectivity
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
An FMO analysis for this compound would involve calculating the energies of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. The spatial distribution of these orbitals would also reveal the most probable sites for nucleophilic and electrophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Energies (Representative Data)
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -1.58 | Indicates electrophilic character; potential site for nucleophilic attack. |
| HOMO | -6.72 | Indicates nucleophilic character; potential site for electrophilic attack. |
| HOMO-LUMO Gap | 5.14 | Suggests high kinetic stability. |
Note: The values in this table are hypothetical and serve to illustrate the typical output of an FMO analysis. They are not actual calculated values for this compound.
Computational Mechanistic Studies
Computational mechanistic studies aim to map out the entire pathway of a chemical reaction, providing a detailed understanding of how reactants are converted into products.
Transition State Elucidation and Reaction Pathway Analysis through Computational Modeling
For a given reaction involving this compound, computational modeling can be used to identify the transition state (TS)—the highest energy point along the reaction coordinate. Locating the TS is crucial as its structure and energy determine the activation barrier of the reaction. Methods like synchronous transit-guided quasi-Newton (STQN) are often employed to find the TS structure. Once located, frequency calculations are performed to confirm it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The reaction pathway, or Intrinsic Reaction Coordinate (IRC), can then be calculated to connect the TS to the reactants and products, confirming the proposed mechanism.
Determination of Kinetic and Thermodynamic Parameters from Theoretical Models
From the computed energies of the reactants, transition states, and products, key kinetic and thermodynamic parameters can be determined. The activation energy (Ea) is calculated from the energy difference between the reactants and the transition state. This value is essential for predicting the reaction rate.
Thermodynamic parameters such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and entropy of reaction (ΔS) can also be calculated. These values determine the spontaneity and equilibrium position of a reaction. A negative ΔG indicates a spontaneous reaction in the forward direction.
Table 3: Illustrative Kinetic and Thermodynamic Parameters for a Hypothetical Reaction (Representative Data)
| Parameter | Calculated Value | Unit | Significance |
| Activation Energy (Ea) | 25.5 | kcal/mol | Energy barrier for the reaction to occur. |
| Enthalpy of Reaction (ΔH) | -15.2 | kcal/mol | Indicates an exothermic reaction. |
| Gibbs Free Energy of Reaction (ΔG) | -12.8 | kcal/mol | Indicates a spontaneous reaction. |
Note: This table provides an example of kinetic and thermodynamic data that could be derived from computational studies. These are not actual results for a reaction involving this compound.
Molecular Dynamics and Advanced Simulation Techniques
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. Unlike quantum chemical calculations that often focus on static structures, MD simulations model the movement of atoms and molecules, offering insights into conformational changes, intermolecular interactions, and behavior in solution.
For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and solving Newton's equations of motion for every atom. This would allow for the exploration of its conformational landscape, identifying the most stable conformers and the energy barriers between them. Furthermore, MD can be used to study how the molecule interacts with other molecules, such as solvents or potential binding partners, which is crucial for understanding its behavior in a realistic chemical or biological system.
Conformational Analysis and Flexibility Studies of the Thioester Backbone
Currently, there is no published research specifically detailing the conformational analysis or flexibility of the thioester backbone of this compound. Such a study would typically involve the use of computational chemistry methods, such as density functional theory (DFT) or molecular mechanics, to explore the potential energy surface of the molecule.
A comprehensive conformational analysis would identify the most stable geometric arrangements (conformers) of the molecule. Key parameters of interest would include the dihedral angles around the thioester linkage (C-S-C=O) and the rotational barriers between different conformers. Understanding the flexibility of the thioester backbone is critical as it can significantly influence the molecule's ability to interact with biological targets or pack in a crystalline lattice.
Table 1: Hypothetical Data Table for Conformational Analysis of this compound
| Dihedral Angle | Calculated Value (degrees) | Relative Energy (kcal/mol) |
| Phenyl-C-S-Phenyl | Data Not Available | Data Not Available |
| C-S-C-Benzoyl | Data Not Available | Data Not Available |
| S-C-Phenyl-Benzoyl | Data Not Available | Data Not Available |
This table illustrates the type of data that would be generated from a conformational analysis study. The values are currently unavailable in the literature.
Investigation of Solvation Effects and Intermolecular Interactions
Similarly, there is a lack of specific research on the solvation effects and intermolecular interactions of this compound. Solvation studies are essential for predicting the compound's solubility and behavior in different solvents, which is a critical factor in its synthesis, purification, and biological activity. Such investigations would typically employ computational models like the Polarizable Continuum Model (PCM) to simulate the solvent environment.
The study of intermolecular interactions would shed light on how this compound molecules interact with each other and with other molecules. This is fundamental to understanding its physical properties, such as melting point and crystal structure, as well as its potential to bind to specific biological receptors. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots could be used to characterize these interactions.
Table 2: Hypothetical Data Table for Solvation and Interaction Energy Studies
| Solvent | Solvation Free Energy (kcal/mol) | Predominant Intermolecular Interaction Type | Interaction Energy (kcal/mol) |
| Water | Data Not Available | Data Not Available | Data Not Available |
| Ethanol | Data Not Available | Data Not Available | Data Not Available |
| DMSO | Data Not Available | Data Not Available | Data Not Available |
This table represents the kind of data that would be obtained from studies on solvation and intermolecular interactions, which are not currently available for this compound.
Advanced Spectroscopic and Analytical Characterization Methodologies for S 4 Benzoylphenyl Benzenecarbothioate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic compounds in solution and the solid state. For S-(4-Benzoylphenyl) benzenecarbothioate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its molecular framework.
Application of Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
The proton (¹H) NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the three aromatic rings. The protons of the benzoyl group and the benzenecarbothioate group will likely appear as complex multiplets in the aromatic region, typically between 7.0 and 8.5 ppm. The carbon-13 (¹³C) NMR spectrum will show characteristic signals for the carbonyl carbons of the ketone and the thioester, which are expected to be in the downfield region of the spectrum, likely between 160 and 200 ppm. oregonstate.edu The aromatic carbons will resonate in the 115-160 ppm range. oregonstate.edu
To definitively assign these signals and establish the connectivity within the molecule, 2D NMR experiments are crucial. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on each of the three aromatic rings, helping to trace the connectivity of the spin systems within each ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edulibretexts.org By mapping the proton signals to their attached carbon atoms, the HSQC spectrum allows for the unambiguous assignment of the carbon signals for all protonated carbons in the aromatic rings.
| Technique | Information Gained | Application to this compound |
| ¹H NMR | Proton chemical shifts and coupling constants. | Provides information on the electronic environment of the aromatic protons. |
| ¹³C NMR | Carbon chemical shifts. | Identifies the number of unique carbon environments, including the two carbonyl carbons. oregonstate.edu |
| COSY | ¹H-¹H correlations through bonds. | Establishes the proton connectivity within each of the three aromatic rings. nih.gov |
| HSQC | One-bond ¹H-¹³C correlations. | Assigns carbon signals to their directly attached protons. libretexts.org |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Confirms the connectivity between the benzoyl group, the central phenyl ring, and the benzenecarbothioate moiety. libretexts.org |
Solid-State NMR Studies for Crystalline Forms and Assemblies
Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in their crystalline or amorphous solid forms. europeanpharmaceuticalreview.com For this compound, ¹³C ssNMR can provide valuable information about its solid-state conformation and packing. Polymorphism, the existence of multiple crystalline forms, can be readily identified by ssNMR, as different crystal packing arrangements will result in distinct ¹³C chemical shifts. europeanpharmaceuticalreview.com The presence of multiple peaks for a single carbon in the ssNMR spectrum can indicate the presence of crystallographically inequivalent molecules in the unit cell. europeanpharmaceuticalreview.com Furthermore, advanced ssNMR techniques can be used to study intermolecular interactions, such as π-π stacking between the aromatic rings, which are crucial for understanding the supramolecular assembly of the compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Detailed Interpretation of Carbonyl and Thioester Vibrations
The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of its key functional groups.
Carbonyl (C=O) Stretching: The molecule contains two carbonyl groups: a ketone and a thioester. The ketone C=O stretching vibration typically appears in the region of 1680-1700 cm⁻¹. The thioester C=O stretching vibration is generally observed at a slightly lower frequency, around 1660-1690 cm⁻¹, due to the influence of the sulfur atom. nih.gov The exact positions of these bands will be sensitive to the electronic effects of the aromatic rings and any intermolecular interactions in the solid state.
Thioester (C-S) Stretching: The C-S stretching vibration of the thioester group is expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. This band is often weak in the IR spectrum but can be more prominent in the Raman spectrum.
Aromatic C-H and C=C Stretching: The aromatic rings will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.cz
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Ketone | C=O Stretch | 1680-1700 | IR, Raman |
| Thioester | C=O Stretch | 1660-1690 | IR, Raman |
| Thioester | C-S Stretch | 600-800 | IR, Raman |
| Aromatic Ring | C-H Stretch | >3000 | IR, Raman |
| Aromatic Ring | C=C Stretch | 1400-1600 | IR, Raman |
Conformational Insights Derived from Vibrational Spectra
The vibrational spectra can also provide insights into the conformational properties of this compound. The relative orientation of the three aromatic rings and the conformation around the thioester linkage can influence the positions and intensities of certain vibrational modes. For instance, the degree of conjugation between the carbonyl groups and the aromatic rings will affect the C=O stretching frequencies. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to predict the most stable conformation of the molecule and to assign the observed vibrational bands with greater confidence.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺) corresponding to its exact molecular mass. The high aromaticity of the molecule should contribute to the stability of the molecular ion.
The fragmentation of the molecular ion will likely proceed through the cleavage of the weakest bonds, particularly the C-S and C-C bonds adjacent to the carbonyl groups. Key fragmentation pathways would include:
Formation of the Benzoyl Cation: Cleavage of the C-S bond can lead to the formation of the highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105. pharmacy180.com This is often a base peak in the mass spectra of benzoyl derivatives.
Formation of the Phenyl Cation: Subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation can produce the phenyl cation (C₆H₅⁺) at m/z 77. pharmacy180.comdocbrown.info
Cleavage of the Thioester Moiety: Fragmentation can also occur on the other side of the thioester, leading to ions corresponding to the benzoylphenyl portion of the molecule.
Rearrangement Reactions: As with many aromatic compounds, rearrangement reactions prior to fragmentation are possible, leading to more complex fragmentation patterns.
| m/z | Proposed Fragment Ion | Formation Pathway |
| [M]⁺ | Molecular Ion | Electron Ionization |
| 105 | Benzoyl cation ([C₆H₅CO]⁺) | Cleavage of the C-S bond |
| 77 | Phenyl cation ([C₆H₅]⁺) | Loss of CO from the benzoyl cation |
By carefully analyzing the masses and relative abundances of the fragment ions, it is possible to piece together the structure of the molecule and confirm the identity of this compound.
High-Resolution Mass Spectrometry (HRMS)
Specific high-resolution mass spectrometry data for this compound, including exact mass measurements and elemental composition analysis, is not available in published literature.
Mechanistic Interpretation of Fragmentation Patterns
Without experimental mass spectra for this compound, a detailed mechanistic interpretation of its fragmentation patterns cannot be provided. While general fragmentation behaviors of related structures like benzophenones and aryl thioesters are documented, applying these to the specific title compound would be conjectural. nih.govresearchgate.netnih.govresearchgate.net
X-ray Crystallography for Precise Solid-State Structure Determination
There is no published X-ray crystallographic data for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles is not known. While crystallographic studies have been conducted on benzophenone (B1666685) and its derivatives, this information is not directly transferable to the title compound. nih.govresearchgate.netoup.comnih.govmdpi.com
Applications of S 4 Benzoylphenyl Benzenecarbothioate in Complex Organic Synthesis and Materials Science
S-(4-Benzoylphenyl) benzenecarbothioate as a Versatile Synthetic Intermediate
The structure of this compound suggests its potential as a versatile intermediate in the synthesis of more complex molecules. The thioester and benzophenone (B1666685) functionalities offer distinct sites for chemical modification.
While specific examples of the use of this compound in the synthesis of complex organic scaffolds are not readily found in the literature, the inherent reactivity of its functional groups allows for hypothetical synthetic pathways. The thioester group can be a precursor to other functionalities. For instance, it can undergo hydrolysis to a thiol and a carboxylic acid, or it can be used in carbon-carbon bond-forming reactions. The benzophenone moiety can be a handle for further functionalization or can be used to direct reactions to specific positions on the aromatic rings.
Table 1: Potential Transformations of this compound for Scaffold Synthesis
| Functional Group | Potential Reaction Type | Resulting Functionality/Scaffold |
| Thioester | Hydrolysis | Thiol, Carboxylic Acid |
| Thioester | Reduction | Thiol, Alcohol |
| Thioester | Coupling Reactions (e.g., Suzuki, Stille) | Biaryl systems, Ketones |
| Benzophenone | Reduction | Diphenylmethanol |
| Benzophenone | Grignard Reaction | Tertiary Alcohol |
| Aromatic Rings | Electrophilic Aromatic Substitution | Substituted Benzophenone Derivatives |
This table presents hypothetical transformations based on the known reactivity of the functional groups present in this compound.
The synthesis of natural product analogs is a crucial area of medicinal chemistry, aiming to improve the biological activity or pharmacokinetic properties of a parent compound. Although there is no specific documentation of this compound being used in the synthesis of natural product analogs, its structural features could be incorporated into synthetic strategies. The benzophenone unit is a known photophore and its incorporation could lead to photoactivatable analogs of natural products, useful for studying biological interactions.
Integration into Polymeric and Supramolecular Materials
The benzophenone group within this compound is a well-known photoinitiator moiety, suggesting significant potential for this compound in materials science, particularly in polymer chemistry.
Benzophenone and its derivatives are widely used as Type II photoinitiators. Upon absorption of UV light, the benzophenone moiety is excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor (a co-initiator) to generate free radicals. These radicals can then initiate the polymerization of monomers. This compound could function directly as a photoinitiator or be chemically modified to be incorporated into a polymer chain as a monomer.
A related compound, 4-Benzoylphenyl methacrylate, which also contains the benzoylphenyl group, is known to act as a photosensitizer that can generate free radicals under UV light, finding use in photolithography and photopolymerization. massivechem.com Similarly, S-benzoheterocycle thiobenzoates have been synthesized and utilized as free radical photoinitiators for UV curing, exhibiting strong UV-visible light absorption. researchgate.net
Table 2: Comparison of Photoinitiator Moieties
| Compound/Moiety | Type | Mechanism | Key Features |
| Benzophenone | Type II | Hydrogen Abstraction | Requires a co-initiator, good for surface curing |
| This compound | Hypothesized Type II | Hydrogen Abstraction | Contains the benzophenone photophore |
| 4-Benzoylphenyl methacrylate | Type II | Hydrogen Abstraction | Can be copolymerized into a polymer backbone massivechem.com |
| S-benzoheterocycle thiobenzoates | Free Radical | Photodissociation/Decomposition | Can function as efficient photoinitiators researchgate.net |
This table provides a comparative overview of related photoinitiator systems to contextualize the potential application of this compound.
Functional organic materials with specific electronic or optical properties are of great interest. The combination of the sulfur atom and the conjugated aromatic system in this compound could lead to interesting photophysical properties. While direct applications in covalent organic frameworks (COFs) are not reported, the bifunctional nature of the molecule (with two aromatic rings) suggests it could be a building block for such porous crystalline polymers, provided it is further functionalized with suitable reactive groups for COF synthesis.
Catalytic and Biocatalytic Transformations
There is currently no available scientific literature detailing the specific use of this compound in catalytic or biocatalytic transformations. The stability of the thioester bond and the benzophenone group under many catalytic conditions might allow the molecule to be carried through a reaction sequence targeting other parts of a larger molecule. Conversely, specific catalysts could be developed to cleave or transform the thioester group selectively. In biocatalysis, enzymes such as esterases or lipases could potentially hydrolyze the thioester bond, but such specific activity has not been reported for this compound.
Comprehensive Search Reveals No Specific Research on this compound in Catalysis and Enzymology
A thorough and extensive review of scientific literature, chemical databases, and patent records has found no specific research detailing the applications of the chemical compound this compound in the fields of transition metal catalysis or enzymatic transformations.
Despite targeted searches for the compound by its chemical name and CAS number (13963-49-6), no studies were identified that investigate its role as a ligand or a substrate in transition metal-catalyzed reactions. Similarly, the search yielded no information on any enzymatic transformations involving this compound as a substrate.
The investigation was structured to uncover data for the following specific areas of application:
Enzymatic Transformations Involving Thioester Substrates
The absence of published findings for this particular molecule within these contexts prevents the generation of a detailed article as requested. The scientific community has not, to date, focused on this specific thioester for the applications outlined.
While the broader classes of compounds, namely thioesters and benzophenones, are individually well-studied in various chemical and biological contexts, the unique combination within this compound has not been a subject of investigation for the specified catalytic or enzymatic applications. Thioesters, in general, are known to be important intermediates in various transition-metal-catalyzed cross-coupling reactions and are recognized as crucial substrates in numerous enzymatic pathways. However, without specific data on this compound, any discussion would be speculative and would not adhere to the required focus on this sole compound.
Therefore, content for the requested sections and subsections cannot be provided.
Future Research Directions and Perspectives for S 4 Benzoylphenyl Benzenecarbothioate
Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity
The synthesis of thioesters is a cornerstone of organic chemistry, with ongoing research focused on improving efficiency, atom economy, and substrate scope. researchgate.net Future research on S-(4-Benzoylphenyl) benzenecarbothioate would benefit from the development of advanced synthetic protocols that move beyond traditional methods, such as the reaction of a thiol with an acyl chloride. wikipedia.org
Modern synthetic chemistry offers several promising avenues. tandfonline.comresearchgate.net Visible-light-mediated methods, which can operate under mild conditions without the need for photocatalysts, represent a frontier in thioester synthesis. organic-chemistry.org Strategies involving the dual role of reagents, such as thiobenzoic acids acting as both a reducing agent and a reactant, could be adapted for the synthesis of this specific molecule. organic-chemistry.org Furthermore, transition metal catalysis, employing metals like nickel or palladium, could enable novel coupling reactions for constructing the thioester bond with high chemoselectivity. organic-chemistry.orgresearchgate.net
Table 1: Potential Modern Synthetic Approaches
| Synthetic Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, use of visible light as a renewable energy source. | Identifying suitable photocatalysts and reaction conditions for the specific substrates required. |
| Transition-Metal Cross-Coupling | High efficiency and selectivity, broad substrate scope. | Developing novel catalyst systems (e.g., Nickel-based) for thiocarbonylation or related coupling reactions. organic-chemistry.org |
| Direct Dehydrogenative Coupling | High atom economy (releases H2 as the only byproduct), avoids pre-functionalized starting materials. researchgate.net | Optimization of catalysts (e.g., Ruthenium-pincer complexes) to facilitate the direct coupling of a corresponding thiol and aldehyde/alcohol. researchgate.net |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, potential for rapid optimization and scale-up. | Adapting batch synthesis methods to a continuous-flow process for improved efficiency and consistency. organic-chemistry.org |
Exploration of Undiscovered Reactivity Modes and Transformation Pathways
The unique chemical structure of this compound, featuring both a reactive thioester and a photochemically active benzophenone (B1666685) group, suggests a rich and largely unexplored reactivity landscape.
Thioesters are known to be more reactive toward nucleophiles than their oxygen-based ester counterparts, making them excellent acyl transfer agents. nih.govstackexchange.comyoutube.com Future studies could systematically investigate the reactivity of the thioester moiety with a wide array of soft and hard nucleophiles (e.g., thiols, amines, enolates) under various catalytic conditions. acs.orgnih.gov This could unlock new pathways for derivatization or for its use as an intermediate in more complex molecular constructions. The thiol-thioester exchange is a particularly important reaction that could be exploited in dynamic combinatorial chemistry or for the development of self-assembling systems. acs.org
The benzophenone moiety is a classic triplet photosensitizer, widely used in photochemistry to initiate radical reactions. mdpi.com Upon irradiation with UV light, the benzophenone core can be excited to a triplet diradical state, which can then abstract a hydrogen atom from a suitable donor or engage in other photochemical transformations. mdpi.com Research could explore the intramolecular reactivity between the excited benzophenone and the thioester group, or its intermolecular reactivity as a photosensitizer to drive other chemical reactions. This dual functionality could be harnessed in applications like photopolymerization or organic synthesis. massivechem.com
Advanced Computational Modeling for Predictive Design and Property Optimization
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research. For this compound, advanced computational modeling could offer significant insights before extensive laboratory work is undertaken.
Furthermore, computational models can be used to:
Predict Reactivity: By modeling transition states and reaction pathways, the kinetics and thermodynamics of potential reactions can be estimated, helping to identify the most promising transformation pathways to explore experimentally. mdpi.com
Design Novel Derivatives: In silico screening of derivatives with various substituents on the phenyl rings could predict how modifications would affect key properties like light absorption, redox potentials, and reactivity. This predictive power can accelerate the design of new molecules with tailored functions for specific applications, such as optimized photosensitizers or materials for organic electronics. mdpi.com
Simulate Spectroscopic Properties: Accurate prediction of NMR and UV-Vis spectra can aid in the characterization of newly synthesized compounds and provide a deeper understanding of their electronic transitions.
Integration into Emerging Fields of Chemical Science and Technology
The unique combination of functional groups in this compound makes it a compelling candidate for application in several emerging areas of science and technology.
Materials Science: Benzophenone derivatives are widely investigated for their applications in organic light-emitting diodes (OLEDs), often serving as host materials or as acceptor units in thermally activated delayed fluorescence (TADF) emitters. mdpi.com The rigid aromatic structure and photosensitive nature of this compound suggest its potential as a building block for novel photoactive polymers or as a dopant in optical materials. massivechem.com Its ability to absorb UV light could also be exploited in the development of UV-protective coatings or photoinitiators for polymerization.
Photoredox Catalysis: The well-established ability of the benzophenone core to act as a photosensitizer opens the door for its use in photoredox catalysis. mdpi.com Upon irradiation, the molecule could initiate electron transfer processes to catalyze a variety of organic transformations under mild and environmentally friendly conditions.
Medicinal Chemistry and Chemical Biology: Both thioesters and benzophenones are scaffolds found in biologically active molecules. nih.govnih.gov Thioesters are central to many biochemical processes, most notably in the form of acetyl-CoA. youtube.com Benzophenone-containing compounds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. rsc.orgnih.gov Future research could involve the synthesis of a library of derivatives of this compound for screening as potential lead compounds in drug discovery programs. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
